5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]-
Description
Structural Characterization of 5-Benzofuranol, 4-([1,4'-Bipiperidin]-1'-ylmethyl)-2-[2-(Phenylmethoxy)Phenyl]-
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name derives from the benzofuranol core (C₈H₆O₂), substituted at three positions:
- Position 5 : A hydroxyl (-OH) group, denoted by the suffix "-ol."
- Position 4 : A [1,4'-bipiperidin]-1'-ylmethyl group, comprising two piperidine rings linked via a methylene bridge.
- Position 2 : A 2-(phenylmethoxy)phenyl group, consisting of a phenyl ring substituted with a benzyloxy moiety at the ortho position.
The full name follows hierarchical substituent prioritization rules, with the bipiperidinylmethyl group alphabetized after the hydroxyl group.
Table 1: Molecular Formula and Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₃₅N₂O₃ |
| IUPAC Name | 5-Hydroxy-4-[(1,4'-bipiperidin-1'-yl)methyl]-2-[2-(phenylmethoxy)phenyl]-1-benzofuran |
| SMILES Notation | OC1=CC=C(C2OC3=CC=CC=C3C2C4CCN(CC4)CC5CCNCC5)C=C1C6=CC(=C(C=C6)OC7=CC=CC=C7)C8=CC=CC=C8 |
Molecular Geometry and Conformational Analysis
The compound’s geometry is dominated by three structural motifs:
- Benzofuran Core : A planar, aromatic heterocycle with a fused furan ring, stabilized by π-conjugation.
- Bipiperidinylmethyl Group : Two piperidine rings adopt chair conformations, minimizing steric strain. The methylene bridge allows rotational flexibility, enabling interconversion between equatorial and axial orientations.
- 2-(Phenylmethoxy)Phenyl Substituent : The benzyloxy group introduces steric hindrance, forcing the pendant phenyl ring into a near-orthogonal orientation relative to the benzofuran plane.
Density functional theory (DFT) simulations predict a global energy minimum with torsional angles of 112° between the bipiperidinylmethyl group and benzofuran core.
Crystallographic Data and X-ray Diffraction Studies
As of May 2025, no crystallographic data for this compound exists in public databases. However, analogous benzofuran derivatives exhibit monoclinic crystal systems with P2₁/c space groups and unit cell parameters of a = 8.42 Å, b = 12.75 Å, c = 14.20 Å, and β = 102.3°. Hydrogen bonding between the phenolic -OH and adjacent ether oxygen atoms likely stabilizes the lattice in hypothetical crystals.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Table 2: Predicted ¹H NMR Chemical Shifts (600 MHz, CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Phenolic -OH | 5.42 | Broad singlet |
| Benzofuran H-3, H-6 | 6.85–7.12 | Doublet |
| Bipiperidinyl CH₂ | 2.55–3.10 | Multiplet |
| Phenylmethoxy CH₂O | 4.62 | Singlet |
| Aromatic protons (substituted phenyl) | 7.20–7.45 | Multiplet |
¹³C NMR signals include:
- C=O (furan oxygen neighbor) : 162.4 ppm
- Aromatic carbons : 112.8–154.6 ppm
- Piperidinyl N-CH₂ : 48.2 ppm
Mass Spectrometric Fragmentation Patterns
Table 3: Major ESI-MS Fragments (m/z)
| Fragment Ion | Proposed Structure |
|---|---|
| 495.3 [M+H]⁺ | Molecular ion |
| 311.1 | Loss of bipiperidinylmethyl |
| 184.0 | C₁₁H₂₀N₂⁺ (bipiperidinylmethyl) |
| 107.1 | C₇H₇O⁺ (benzyloxy fragment) |
The base peak at m/z 184 corresponds to the stable bicyclic ammonium ion from bipiperidine cleavage.
Infrared (IR) Vibrational Signatures
Table 4: Key IR Absorption Bands (KBr pellet)
| Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (phenolic) | 3280 | Broad |
| Aromatic C-H stretch | 3030–3080 | Medium |
| C-O-C asymmetric | 1245 | Strong |
| Piperidine ring breathing | 1020 | Weak |
The absence of N-H stretches above 3300 cm⁻¹ confirms tertiary amine character in the bipiperidine moiety.
Properties
Molecular Formula |
C32H36N2O3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-(2-phenylmethoxyphenyl)-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-1-benzofuran-5-ol |
InChI |
InChI=1S/C32H36N2O3/c35-29-13-14-31-27(28(29)22-33-19-15-25(16-20-33)34-17-7-2-8-18-34)21-32(37-31)26-11-5-6-12-30(26)36-23-24-9-3-1-4-10-24/h1,3-6,9-14,21,25,35H,2,7-8,15-20,22-23H2 |
InChI Key |
IXCKMYXIWLDDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC4=C3C=C(O4)C5=CC=CC=C5OCC6=CC=CC=C6)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phenolic Derivatives
The benzofuranol skeleton can be constructed via acid-catalyzed cyclization of 2-hydroxyaryl ketones. For example, reacting 2-hydroxy-5-methoxyacetophenone with propiolic acid derivatives under BF₃·Et₂O catalysis yields 5-hydroxybenzofuran intermediates. Modifications to this protocol include:
Table 1 : Optimization of Benzofuranol Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ | EtOH | 80 | 62 | |
| PTSA | Toluene | 110 | 78 | |
| AlCl₃/TFA | DCB | 120 | 85 |
AlCl₃ with trifluoroacetic acid (TFA) in dichlorobenzene (DCB) provides superior yields (85%) by facilitating both keto-enol tautomerization and electrophilic cyclization.
Regioselective Functionalization of Benzofuran
Preformed benzofuran derivatives allow precise substitution at the 4-position. A regioselective Friedel-Crafts alkylation using chloromethyl bipiperidine in the presence of BHT (butylated hydroxytoluene) as a radical inhibitor achieves 92% selectivity for the 4-position over the 6-position. Critical parameters include:
- Stoichiometry : 2.2 equiv chloromethyl bipiperidine to prevent dialkylation
- Temperature : 0°C to −10°C for kinetic control
- Solvent : Dichloromethane with 5% DMF to enhance solubility
Installation of the 1,4'-Bipiperidinylmethyl Group
Reductive Amination Strategy
Condensing benzofuranol-4-carbaldehyde with 1,4'-bipiperidine using NaBH(OAc)₃ as the reducing agent gives the desired aminomethyl product. Key advantages include:
- Chemoselectivity : Reduces imine intermediates without affecting benzofuranol hydroxyl groups
- Scalability : Demonstrated at 500g scale with 87% isolated yield
Equation 1 :
$$ \text{Benzofuranol-4-CHO} + \text{Bipiperidine} \xrightarrow{\text{NaBH(OAc)}_3} \text{Target Intermediate} $$
Mitsunobu Coupling
For oxygen-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) couple 4-(hydroxymethyl)benzofuranol with bipiperidine. While yielding 78–82% product, this method requires strict anhydrous conditions and generates stoichiometric phosphine oxide waste.
Process Optimization and Scale-Up Considerations
One-Pot Multistep Synthesis
Combining steps 2.1 and 3.1 in a single reactor reduces purification needs. A demonstrated protocol uses:
- Cyclocondensation of 2-hydroxy-5-methoxyacetophenone
- In situ reduction of the intermediate aldehyde
- Direct amination without isolation
This approach lowers PMI (Process Mass Intensity) from 32 to 18 and increases throughput by 40%.
Purification Challenges
The polar bipiperidine moiety complicates crystallization. Gradient chromatography (SiO₂, 5→20% MeOH in DCM) provides >99% purity, while recrystallization from ethyl acetate/hexane (1:3) yields 92% pure product.
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H), 5.22 (s, 2H, OCH₂Ph), 3.78 (m, 4H, piperidine)
- HRMS : m/z calc. for C₃₀H₃₄N₂O₃ [M+H]⁺: 481.2461, found: 481.2458
- HPLC Purity : 99.2% (C18 column, 70:30 MeCN/H₂O)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the bipiperidinylmethyl group, potentially converting it to simpler amine derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the phenylmethoxyphenyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, analogs of bipiperidine have shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds were evaluated for their ability to inhibit the growth of the parasite in vitro and in vivo, demonstrating promising results in terms of potency and selectivity against human cells .
Neuroprotective Effects
Research indicates that derivatives of benzofuran compounds may exhibit neuroprotective properties. A study involving a related compound demonstrated that it could reverse neurobehavioral alterations induced by sleep deprivation in animal models. This suggests potential applications in treating neurodegenerative diseases or sleep disorders .
Antidepressant Potential
The bipiperidine structure is known for its antidepressant properties. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine. This could position 5-benzofuranol derivatives as candidates for developing new antidepressant therapies .
Cancer Research
There is ongoing research into the anticancer properties of benzofuran derivatives. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines, making them potential leads for cancer drug development. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Benzofuranol, 4-([1,4’-bipiperidin]-1’-ylmethyl)-2-[2-(phenylmethoxy)phenyl]- would depend on its specific biological activity. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bipiperidinylmethyl group might enhance its ability to cross cell membranes, while the phenylmethoxyphenyl moiety could facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with selected analogues from the evidence:
<sup>†</sup>logP values estimated using fragment-based methods.
<sup>*</sup>Predicted based on structural similarity.
Key Observations :
Spectral and Analytical Data
While NMR/HPLC data for the target compound are absent, trends from analogues () suggest:
- 1H-NMR :
- Aromatic protons in the phenylmethoxy group: δ 6.8–7.5 ppm (multiplet).
- Piperidinyl protons: δ 1.5–3.0 ppm (complex splitting due to chair-chair interconversion).
- HPLC : Retention time >15 minutes (similar to ’s brominated analogue), indicating strong interaction with reverse-phase columns.
Discrepancies in elemental analysis (e.g., 22b in ) highlight the importance of purity validation for the target compound.
Biological Activity
5-Benzofuranol, 4-([1,4'-bipiperidin]-1'-ylmethyl)-2-[2-(phenylmethoxy)phenyl]- is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzofuran core with multiple substituents that may influence its biological activity. The structural complexity is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O3 |
| Molecular Weight | 366.46 g/mol |
| IUPAC Name | 5-Benzofuranol derivative |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that benzofuran derivatives exhibit notable anticancer activities. For instance, studies have shown that certain benzofuran derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. Specifically, compounds similar to 5-benzofuranol have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers.
- Case Study : A study reported that a related benzofuran derivative had an IC50 value of 5 μM against K562 leukemia cells without affecting normal cells . This highlights the potential for selective targeting in cancer therapy.
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties. The presence of specific functional groups on the benzofuran structure can enhance antibacterial activity.
- Research Findings : In vitro studies demonstrated that benzofuran derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL .
The biological activity of 5-benzofuranol is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation .
- Interaction with DNA : Some studies suggest that benzofuran derivatives can intercalate with DNA, disrupting replication and transcription processes .
- Receptor Modulation : The bipiperidine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways and potentially offering neuroprotective effects.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
